molecular formula C21H29N3O5 B1528081 1-Benzyl 8-tert-butyl 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate CAS No. 1160247-12-0

1-Benzyl 8-tert-butyl 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate

Cat. No.: B1528081
CAS No.: 1160247-12-0
M. Wt: 403.5 g/mol
InChI Key: VGDGHKMQWHZDEQ-UHFFFAOYSA-N
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Description

1-Benzyl 8-tert-butyl 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate (CAS 1160247-12-0) is a high-purity synthetic building block of significant interest in medicinal chemistry and drug discovery . This compound, with a molecular formula of C21H29N3O5 and a molecular weight of 403.48 g/mol, features a spirocyclic scaffold that incorporates piperidine and piperazine-like motifs . The rigid, three-dimensional structure of spiro compounds like this one is highly valuable for modulating the properties of lead molecules, potentially enhancing water solubility, lipophilicity, and overall drug-like characteristics . It is supplied with a purity of >99% and is extensively characterized by analytical methods including HPLC, GC-MS, and NMR to ensure quality and consistency . This chemical is exclusively intended for use as a pharmaceutical intermediate or a fine chemical in synthetic organic chemistry, biotechnology, and R&D settings . The product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-O-benzyl 8-O-tert-butyl 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c1-20(2,3)29-18(26)23-11-7-10-21(15-23)14-22-17(25)12-24(21)19(27)28-13-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDGHKMQWHZDEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CNC(=O)CN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201119181
Record name 8-(1,1-Dimethylethyl) 1-(phenylmethyl) 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-12-0
Record name 8-(1,1-Dimethylethyl) 1-(phenylmethyl) 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(1,1-Dimethylethyl) 1-(phenylmethyl) 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201119181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a modular approach:

  • Step 1: Protection of amine functionalities using carbamate groups such as benzyl carbamate (Cbz) and tert-butyl carbamate (Boc) to facilitate selective reactions and improve stability.
  • Step 2: Formation of the spirocyclic core via cyclization reactions involving diamines and keto acid derivatives.
  • Step 3: Introduction of the keto group at position 3 through controlled oxidation or cyclization steps.
  • Step 4: Final purification and isolation of the spirocyclic dicarboxylate ester.

Protection of Amines (N-Benzyl and N-tert-butyl Carbamates)

Protection of amines as carbamates is a crucial step for the selective synthesis of the spirocyclic scaffold:

Protecting Group Reagents Used Conditions Notes
Benzyl carbamate (Cbz) Benzyl chloroformate (CbzCl), Triethylamine (Et3N) DCM solvent, 0 °C to room temperature Efficient N-protection; removable by hydrogenolysis
tert-Butyl carbamate (Boc) Di-tert-butyl dicarbonate (Boc2O) DCM solvent, room temperature Stable under mild conditions; removable by acid treatment

These protecting groups are installed on the amines prior to cyclization to prevent side reactions and enable selective functionalization.

Formation of the Spirocyclic Triazaspiro Core

The spirocyclic core, a 1,4,8-triazaspiro[5.5]undecane system, is constructed by cyclization of appropriately substituted diamines with keto acid derivatives or related electrophiles.

  • A common approach involves reacting a protected diamine intermediate with a keto acid or keto ester under acidic or neutral conditions to promote intramolecular cyclization.
  • The reaction is often conducted in solvents like tetrahydrofuran (THF), methanol, or water mixtures, sometimes with catalytic acid (e.g., HCl) to facilitate cyclization.
  • Palladium-catalyzed hydrogenolysis may be used in subsequent steps to remove benzyl protecting groups without affecting tert-butyl esters.

Representative Preparation Procedure (From Literature Data)

A typical preparation involves:

Step Reagents and Conditions Yield Remarks
1. N-Benzyl and N-tert-butyl protection Treat diamine with CbzCl and Boc2O in DCM with Et3N at 0 °C to RT High (>80%) Protects amines for cyclization
2. Cyclization React protected diamine with keto acid in THF/MeOH/H2O with catalytic HCl Moderate to high (60-85%) Forms triazaspiro core
3. Purification Chromatography on silica gel - Ensures isolation of pure product

This procedure is supported by experimental data showing efficient formation of spirocyclic carbamate esters with good yields and purity.

Data Table Summarizing Key Preparation Parameters

Parameter Details
Starting Materials Protected diamines (N-Cbz, N-Boc), keto acids or esters
Solvents THF, Methanol, Water, DCM
Catalysts/Additives HCl (catalytic), Pd/C for hydrogenolysis
Temperature 0 °C to reflux depending on step
Reaction Time 1 hour to overnight
Yields 60% to 85% depending on step and purification
Purification Silica gel chromatography

Research Findings and Notes

  • The use of dual carbamate protection (benzyl and tert-butyl) allows selective deprotection strategies, facilitating further functionalization or biological testing.
  • Electrochemical oxidation methods provide a green and selective approach to introducing keto groups in related carbamate scaffolds, which could be adapted for this compound.
  • Microwave-assisted palladium-catalyzed cross-coupling reactions are reported for related spirocyclic systems, suggesting potential for diversification of substituents on the spiro core.
  • The compound’s stability is enhanced by the carbamate groups, making it suitable for pharmaceutical intermediate applications.

Chemical Reactions Analysis

1-Benzyl 8-tert-butyl 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

1-Benzyl 8-tert-butyl 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Benzyl 8-tert-butyl 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Di-tert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate

This analog (CAS 1332528-29-6) shares the same spirocyclic backbone but differs in substituents: it has tert-butyl esters at positions 1 and 4 instead of the benzyl and tert-butyl esters at positions 1 and 8 in the target compound. Key differences include:

Property Target Compound Di-tert-butyl Analog
Molecular Formula C₁₉H₂₇N₃O₅ (estimated) C₁₈H₃₃N₃O₄
Molar Mass (g/mol) ~389.44 (estimated) 355.48
Substituents 1-Benzyl, 8-tert-butyl, 3-oxo 1-tert-butyl, 4-tert-butyl
Biological Activity NMDAR inhibition Not explicitly reported

8-tert-Butyl Caffeine (Compound 1a)

It induces G1-phase cell cycle arrest in DU145 prostate cancer cells, contrasting with the target compound’s neurological focus .

Property Target Compound 8-tert-Butyl Caffeine
Core Structure Spirocyclic triaza system Purine alkaloid
Key Substituent 8-tert-butyl ester 8-tert-butyl group
Biological Target NMDARs (neurological) Cell cycle (anticancer)
Mechanism Receptor inhibition G1-phase arrest, p53 sensitization

This highlights how tert-butyl groups can confer distinct biological effects depending on the molecular scaffold.

Boc-L-Glutamic Acid 1-Benzyl Ester Derivatives

Compounds 10 and 12 (from ) are synthesized similarly to the target compound but feature glutamic acid/aspartic acid backbones. These analogs exhibit high yields (85–96%) during deprotection and demonstrate the versatility of benzyl/tert-butyl protection in spirocyclic synthesis .

Biological Activity

1-Benzyl 8-tert-butyl 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate (CAS: 1160247-12-0) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C21H29N3O5
Molar Mass 403.47 g/mol
CAS Number 1160247-12-0
Synonyms Various (see references)

Structural Characteristics

The compound features a unique spiro structure which contributes to its biological activity. The presence of the benzyl and tert-butyl groups enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Anticancer Potential

Research into similar spiro compounds has revealed potential anticancer properties. These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, studies on related triazaspiro compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo.

The proposed mechanisms include:

  • Inhibition of DNA synthesis : Some triazaspiro compounds disrupt DNA replication in cancer cells.
  • Apoptosis induction : Activation of caspases leading to programmed cell death.
  • Antioxidant activity : Scavenging free radicals which can contribute to cellular damage and cancer progression.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various triazaspiro derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones for certain derivatives, suggesting that modifications in the chemical structure could enhance activity.

Study 2: Anticancer Activity

In a preclinical study, a series of triazaspiro compounds were tested for their cytotoxic effects on different cancer cell lines. The results showed that specific modifications led to increased potency against breast and colon cancer cells.

Q & A

Basic: What analytical techniques are recommended for confirming the structure and purity of 1-Benzyl 8-tert-butyl 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the spirocyclic backbone and substituents (e.g., benzyl and tert-butyl groups).
  • High-Performance Liquid Chromatography (HPLC): Validate purity (>97%) using reverse-phase HPLC with UV detection, as referenced for similar tert-butyl-protected spiro compounds .
  • Mass Spectrometry (MS): Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS).
  • Melting Point Analysis: Compare observed melting points (e.g., 58–59°C for analogous compounds) to literature values .

Advanced: How can synthetic routes for this compound be optimized to improve yield and minimize side reactions?

Answer:

  • Design of Experiments (DoE): Apply fractional factorial designs to screen variables (e.g., temperature, catalyst loading) and identify critical parameters .
  • Reaction Path Search: Utilize quantum chemical calculations (e.g., DFT) to predict intermediate stability and transition states, reducing trial-and-error approaches .
  • Protecting Group Strategy: Optimize the use of benzyl and tert-butyl esters for orthogonal deprotection, minimizing hydrolysis side reactions .

Advanced: What computational methods are suitable for predicting the reactivity of this spirocyclic compound in nucleophilic or electrophilic reactions?

Answer:

  • Quantum Mechanics/Molecular Mechanics (QM/MM): Model reaction pathways for spiro ring opening or functionalization at the 3-oxo position .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics, particularly for polar aprotic solvents (e.g., DMF, THF) .
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

Basic: How do the benzyl and tert-butyl ester groups influence the compound’s stability under acidic or basic conditions?

Answer:

  • tert-Butyl Esters: Resist hydrolysis under basic conditions but cleave under strong acids (e.g., TFA), making them suitable for orthogonal protection .
  • Benzyl Esters: Stable under acidic conditions but cleaved via hydrogenolysis (e.g., H2_2/Pd-C), enabling selective deprotection .
  • Experimental Validation: Conduct pH-dependent stability assays using HPLC to monitor degradation .

Advanced: What mechanistic insights are critical for resolving contradictions in observed reaction outcomes (e.g., unexpected byproducts)?

Answer:

  • Kinetic Isotope Effects (KIE): Differentiate between concerted and stepwise mechanisms in spiro ring transformations .
  • In Situ Spectroscopy: Use FTIR or Raman to detect transient intermediates (e.g., enolates) during reactions .
  • Cross-Validation: Compare computational predictions (e.g., activation energies) with experimental yields to identify discrepancies .

Advanced: How can researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?

Answer:

  • Error Analysis: Quantify approximations in DFT calculations (e.g., solvent model inaccuracies) and refine basis sets .
  • Multivariate Regression: Correlate experimental variables (e.g., solvent polarity, temperature) with computational descriptors .
  • High-Throughput Screening: Test predicted conditions in parallel reactors to validate computational hypotheses .

Basic: What solvent systems are optimal for handling this compound in kinetic or thermodynamic studies?

Answer:

  • Polar Aprotic Solvents: Use DMF or DMSO for solubility, but avoid prolonged storage due to potential ester hydrolysis .
  • Co-Solvent Blends: Combine THF with water (<10% v/v) for stability in aqueous-phase reactions .
  • Low-Temperature Storage: Store at –20°C under inert gas to prevent tert-butyl ester degradation .

Advanced: How can heterogeneous reaction conditions (e.g., solid-supported catalysts) be designed for scalable synthesis?

Answer:

  • Membrane Reactors: Implement continuous-flow systems to enhance mass transfer and isolate reactive intermediates .
  • Immobilized Catalysts: Use silica-supported palladium for selective benzyl deprotection without spiro ring disruption .
  • Process Simulation: Optimize reactor parameters (e.g., residence time, pressure) using Aspen Plus or similar software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl 8-tert-butyl 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate
Reactant of Route 2
1-Benzyl 8-tert-butyl 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate

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